The compound (3-Bromo-5-(difluoromethoxy)phenyl)methanol is an organic molecule characterized by its unique functional groups, specifically a bromine atom and a difluoromethoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its potential applications in pharmaceuticals and materials science.
This compound can be synthesized through several methods involving the bromination of suitable precursors and the introduction of difluoromethoxy and hydroxymethyl groups. Its synthesis and properties have been documented in various chemical databases and research articles, including PubChem and BenchChem.
(3-Bromo-5-(difluoromethoxy)phenyl)methanol is classified as an aromatic alcohol due to the presence of the hydroxymethyl group (-CH2OH) attached to an aromatic ring. It also falls under the category of halogenated compounds due to the presence of the bromine atom.
The synthesis of (3-Bromo-5-(difluoromethoxy)phenyl)methanol typically involves multiple steps:
The reaction conditions for each step are crucial for optimizing yield and purity. For instance, maintaining appropriate temperatures and reaction times can significantly affect the outcome. Industrial methods may utilize continuous flow reactors to enhance efficiency.
The molecular structure of (3-Bromo-5-(difluoromethoxy)phenyl)methanol can be represented by its chemical formula . The InChI key for this compound is InChI=1S/C8H7BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2
.
(3-Bromo-5-(difluoromethoxy)phenyl)methanol can undergo several chemical reactions:
The choice of reagents and reaction conditions directly influences the products formed. For example, using different bases or solvents can lead to variations in yields and selectivity during substitution reactions.
The mechanism of action for (3-Bromo-5-(difluoromethoxy)phenyl)methanol depends on its application:
(3-Bromo-5-(difluoromethoxy)phenyl)methanol has several applications:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 13765-95-2
CAS No.: 640241-33-4
CAS No.:
CAS No.: